molecular formula C10H9Cl2N3 B1453768 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1247929-66-3

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1453768
CAS No.: 1247929-66-3
M. Wt: 242.1 g/mol
InChI Key: VXGJDRQGZOSGFI-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H9Cl2N3 and its molecular weight is 242.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a modulator of cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes. Understanding these molecular mechanisms is essential for elucidating the compound’s mode of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)9-3-2-7(11)5-8(9)12/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGJDRQGZOSGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.